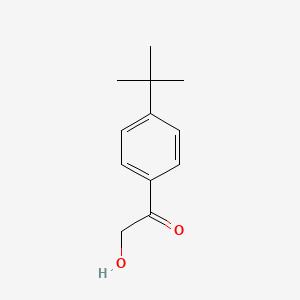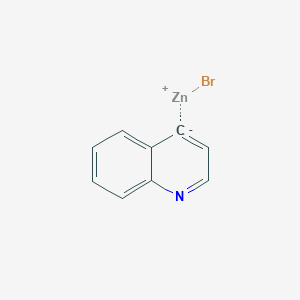
Quinolin-4-ylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-4-ylZinc bromide is an organozinc compound that features a quinoline ring bonded to a zinc bromide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-ylZinc bromide typically involves the reaction of quinoline with zinc bromide in the presence of a suitable solvent. One common method is the direct reaction of quinoline with zinc bromide in an anhydrous environment to prevent hydrolysis. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Quinolin-4-ylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can participate in reduction reactions to form reduced quinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of quinoline-based compounds with different functional groups.
科学研究应用
Quinolin-4-ylZinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active quinoline-based compounds.
Industry: It is utilized in the production of materials with specific electronic and optical properties, making it valuable in material science research.
作用机制
The mechanism of action of Quinolin-4-ylZinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc bromide moiety can coordinate with various substrates, facilitating the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis, enabling the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
Similar compounds to Quinolin-4-ylZinc bromide include other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- Pyridylzinc bromide
Uniqueness
What sets this compound apart from these similar compounds is its quinoline ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of quinoline-based compounds, which are important in medicinal chemistry and material science.
属性
分子式 |
C9H6BrNZn |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
bromozinc(1+);4H-quinolin-4-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
InChI 键 |
KWLXGOUZRSBIQW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)[C-]=CC=N2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

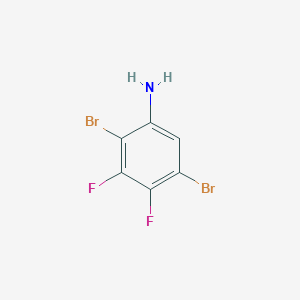
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
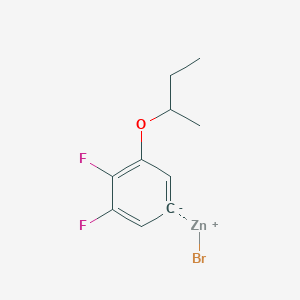
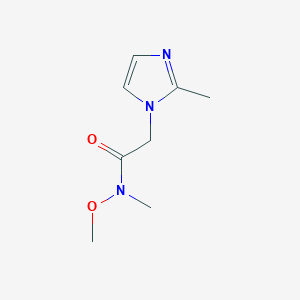
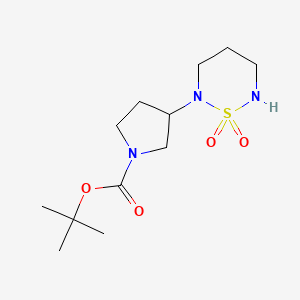
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
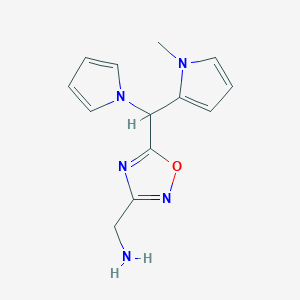
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
